Regioisomeric Differentiation: 4-Methyl vs. 3-Methyl Substitution on the Pyrazole Ring
The 4-methyl substitution pattern on the pyrazole ring is critical for target binding. Although direct binding data for the specific compound is unavailable, a class-level inference can be drawn from the binding behavior of simple 4-methylpyrazole (4-MP) versus 3-methylpyrazole (3-MP) to cytochrome P450 2E1 (CYP2E1). In isothermal titration calorimetry (ITC) studies, 4-methylpyrazole exhibits a Kd of 0.93 uM, representing an approximately 12-fold higher affinity than 3-methylpyrazole, which shows a Kd of 11 uM [1]. This demonstrates that moving the methyl group from position 4 to position 3 severely impacts the binding affinity.
| Evidence Dimension | CYP2E1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | No direct data for 4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine; class proxy: 4-Methylpyrazole Kd = 0.93 uM (ITC, CYP2E1 catalytic site) [1] |
| Comparator Or Baseline | 3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine (CAS 92721-83-0); class proxy: 3-Methylpyrazole Kd = 11 uM (ITC, CYP2E1 catalytic site) [1] |
| Quantified Difference | ~12-fold higher affinity for 4-methyl vs 3-methyl substituted pyrazole (class proxy) |
| Conditions | Isothermal Titration Calorimetry (ITC) with purified recombinant human CYP2E1 [1] |
Why This Matters
Selecting the incorrect regioisomer (3-methyl instead of 4-methyl) could result in a >10-fold loss in target binding affinity, critically undermining SAR campaigns or lead optimization programs where the pyrazole core is a key pharmacophore.
- [1] Hartman, J.H.; Bradley, A.M.; Laddusaw, R.M.; Perry, M.D.; Miller, G.P. Structure of pyrazole derivatives impact their affinity, stoichiometry, and cooperative interactions for CYP2E1 complexes. Archives of Biochemistry and Biophysics, 2013, 537(2), 176-184. View Source
